Cholesterol Inclusion Mode Drives HP-γ-CD Superior Safety Margin vs. HP-β-CD at Therapeutic Concentrations
HP-γ-CD and HP-β-CD exhibit similar 1:1 inclusion complex affinity for cholesterol at lower concentrations [1]. However, at higher concentrations, HP-β-CD transitions to a highly soluble 2:1 (CD:cholesterol) complex, whereas HP-γ-CD maintains exclusively a 1:1 complex stoichiometry [1]. This mechanistic difference results in HP-γ-CD demonstrating significantly reduced toxicity while preserving equivalent in vivo therapeutic efficacy in murine models of Niemann-Pick disease type C [1].
| Evidence Dimension | Cholesterol inclusion stoichiometry and safety margin |
|---|---|
| Target Compound Data | Exclusively 1:1 complex with cholesterol at all concentrations; equal efficacy to HP-β-CD with significantly reduced ototoxicity and pulmonary toxicity [1] |
| Comparator Or Baseline | HP-β-CD: 1:1 complex at low concentrations, transitions to highly soluble 2:1 complex at high concentrations [1] |
| Quantified Difference | Wider safety margin in terms of ototoxicity and pulmonary toxicity compared with HP-β-CD [1] |
| Conditions | Phase solubility analysis, 1H NMR spectroscopy, molecular dynamics simulations; cellular and murine NPC models; mouse auditory and pulmonary function tests [1] |
Why This Matters
The constrained cholesterol solubilization capacity of HP-γ-CD translates to a wider therapeutic window, making it the preferred cyclodextrin for applications where membrane cholesterol extraction poses a toxicity risk.
- [1] Yamada Y, Ishitsuka Y, Kondo Y, et al. Differential mode of cholesterol inclusion with 2-hydroxypropyl-cyclodextrins increases safety margin in treatment of Niemann-Pick disease type C. Br J Pharmacol. 2022;179(6):1197-1212. View Source
